molecular formula C2H5NO B3423398 N-Methyl(~18~O)formamide CAS No. 300575-29-5

N-Methyl(~18~O)formamide

Cat. No. B3423398
CAS RN: 300575-29-5
M. Wt: 59.07 g/mol
InChI Key: ATHHXGZTWNVVOU-UHFFFAOYSA-N
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Description

N-Methylformamide (NMF) is a colorless, nearly odorless, organic compound and secondary amide with molecular formula CH3NHCHO . It is a liquid at room temperature . NMF is mainly used as a reagent in various organic syntheses with limited applications as a highly polar solvent . It is also employed as a solvent in oil refineries and in aluminum electrolytic capacitors .


Synthesis Analysis

NMF is typically prepared by allowing methylamine to react with methyl formate . The reaction can be represented as follows: CH3NH2 + HCOOCH3 → CH3NHCHO + CH3OH . A less common alternative to this process is transamidation involving formamide .


Molecular Structure Analysis

The molecular structure of N-Methylformamide consists of a carbonyl group (C=O) and an amide group (N-H). The molecule has a molecular weight of 59.0672 . The IUPAC Standard InChI is InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3, (H,3,4) .


Chemical Reactions Analysis

NMF is a precursor in specialized amidation reactions where formamide would not be suitable. These reactions can generally be categorized by the following equation: R-Lg + CH3NHCHO → R-NCH3CHO + H-Lg (where Lg is a leaving group) .


Physical And Chemical Properties Analysis

NMF is a colorless liquid with a fishy, ammoniacal odor . It has a density of 1.011 g/mL , a melting point of -4 °C , and a boiling point of 182.6 °C . It is miscible in water and has a refractive index (nD) of 1.432 .

Mechanism of Action

NMF molecule contains C=O and N-H groups, so it can act as a proton donor and acceptor . It is a specialized solvent in oil refineries and is a precursor in specialized amidation reactions where formamide would not be suitable .

Safety and Hazards

NMF is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful in contact with skin and may damage the unborn child . It may cause damage to organs through prolonged or repeated exposure . The safety data sheet advises obtaining special instructions before use, not handling until all safety precautions have been read and understood, and using personal protective equipment as required .

properties

IUPAC Name

N-methylformamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i4+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHHXGZTWNVVOU-DOMIDYPGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC=[18O]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60745788
Record name N-Methyl(~18~O)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

61.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl(~18~O)formamide

CAS RN

300575-29-5
Record name N-Methyl(~18~O)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60745788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 300575-29-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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